4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Description
This compound features a quinoline core fused with a [1,2]dithiolo ring, substituted with three methyl groups at positions 4, 4, and 6. The aniline moiety is modified with a 4-chlorobenzyloxy group at the para position, introducing electron-withdrawing characteristics.
Properties
Molecular Formula |
C26H23ClN2OS2 |
|---|---|
Molecular Weight |
479.1 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C26H23ClN2OS2/c1-16-4-13-22-21(14-16)23-24(26(2,3)29-22)31-32-25(23)28-19-9-11-20(12-10-19)30-15-17-5-7-18(27)8-6-17/h4-14,29H,15H2,1-3H3 |
InChI Key |
UIIJQZMCYZDACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:
Formation of the Dithioloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dithioloquinoline ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with a nucleophile.
Coupling with Aniline: The final step involves coupling the intermediate with aniline under conditions that promote the formation of the desired imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithioloquinoline core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on understanding the structure-activity relationships and optimizing the compound for therapeutic use.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovative applications in electronics or photonics.
Mechanism of Action
The mechanism by which 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithioloquinoline core could play a crucial role in binding to these targets, while the chlorobenzyl and aniline groups may enhance specificity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1. 3-chloro-4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Structure: Differs in substituents: 3-chloro-4-methyl aniline and tetramethyl (4,4,7,8) on the quinoline core .
- Properties :
2.2. (8-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)[4-[(4-chlorobenzyl)oxy-phenyl]amine (3e)
- Structure : Ethoxy group at position 8 vs. trimethyl in the target compound .
- Implications : Ethoxy substituents are electron-donating, which may alter electronic properties (e.g., fluorescence or redox behavior) compared to the electron-withdrawing 4-chlorobenzyloxy group.
2.3. 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure : Lacks the dithiolo ring but shares a chloro-substituted aromatic system .
- Synthesis: Prepared via Pd-catalyzed cross-coupling, highlighting the role of transition-metal catalysts in constructing complex quinoline derivatives.
- Applications : Methoxy and chloro groups in such analogs are associated with antibacterial activity , suggesting the target compound may also exhibit bioactivity.
Functional Group Impact on Reactivity and Selectivity
- Electron-Withdrawing Groups (EWGs) : The 4-chlorobenzyloxy group in the target compound may enhance electrophilic reactivity and stabilize intermediates in synthesis, similar to para-substituted anilines in enantioselective N–H insertion reactions (e.g., 88:12 er for 4g in ) .
Environmental and Analytical Considerations
- Degradation : Advanced oxidation processes (AOPs) are effective for aniline derivatives . The chloro substituent in the target compound may slow degradation compared to unsubstituted anilines due to increased stability.
- Chromatographic Behavior : Derivatives like 2H₅–aniline are separable using hydrophilic interaction liquid chromatography (HILIC) , suggesting that the target compound’s polarity (influenced by the chloro and dithiolo groups) would require tailored analytical methods.
Data Tables
Table 1: Structural and Physical Comparison of Quinoline-Based Aniline Derivatives
Research Findings and Implications
- Synthetic Challenges: The dithiolo-quinoline core likely requires specialized conditions (e.g., sulfur-containing reagents or high-temperature cyclization), as seen in analogous syntheses .
- Biological Potential: Imine-containing derivatives (e.g., Schiff bases) exhibit antibacterial activity , suggesting the target compound could be explored for similar applications.
- Environmental Persistence : Chlorinated aniline derivatives may resist degradation, necessitating AOPs for wastewater treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
